(Z)-4,4-dimethyl-1-phenyl-1-piperidin-1-ylpent-1-en-3-one
Overview
Description
(Z)-4,4-dimethyl-1-phenyl-1-piperidin-1-ylpent-1-en-3-one is a synthetic organic compound with a complex structure It features a piperidine ring, a phenyl group, and a pentenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4,4-dimethyl-1-phenyl-1-piperidin-1-ylpent-1-en-3-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction.
Formation of the Pentenone Moiety: The pentenone moiety is formed through a Wittig reaction, which involves the reaction of an aldehyde with a phosphonium ylide to form the desired (Z)-alkene.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-4,4-dimethyl-1-phenyl-1-piperidin-1-ylpent-1-en-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4,4-dimethyl-1-phenyl-1-piperidin-1-ylpent-1-en-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its structural features make it a valuable tool for investigating enzyme-substrate interactions and receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of advanced materials with specific properties. Its incorporation into polymers or other materials can enhance their mechanical, thermal, or chemical properties.
Mechanism of Action
The mechanism of action of (Z)-4,4-dimethyl-1-phenyl-1-piperidin-1-ylpent-1-en-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A nonbenzodiazepine sedative-hypnotic drug used for the treatment of insomnia.
Zaleplon: Another nonbenzodiazepine hypnotic agent with similar uses.
Eszopiclone: A nonbenzodiazepine used for the treatment of sleep disorders.
Uniqueness
(Z)-4,4-dimethyl-1-phenyl-1-piperidin-1-ylpent-1-en-3-one is unique due to its specific structural features, which include a piperidine ring and a pentenone moiety. These features distinguish it from other similar compounds and contribute to its unique chemical and biological properties.
Properties
IUPAC Name |
(Z)-4,4-dimethyl-1-phenyl-1-piperidin-1-ylpent-1-en-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO/c1-18(2,3)17(20)14-16(15-10-6-4-7-11-15)19-12-8-5-9-13-19/h4,6-7,10-11,14H,5,8-9,12-13H2,1-3H3/b16-14- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BITVRXLNGPYADX-PEZBUJJGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C=C(C1=CC=CC=C1)N2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C=C(/C1=CC=CC=C1)\N2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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